methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate
Description
Methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrazole core. The trifluoromethyl (-CF₃) group at position 3 enhances metabolic stability and lipophilicity, while the methyl ester at position 5 contributes to solubility and reactivity.
Properties
IUPAC Name |
methyl 1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2S/c1-14-7-4(6(13-14)9(10,11)12)3-5(17-7)8(15)16-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINDALYHICMUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)OC)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-c]pyrazole class, characterized by a thieno ring fused with a pyrazole moiety. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅F₃N₂O₂S |
| Molecular Weight | 264.23 g/mol |
| Melting Point | 97-100 °C |
| CAS Number | 886360-61-8 |
Antitumor Activity
Research has demonstrated that pyrazole derivatives, including this compound, exhibit potent antitumor properties. A study focusing on various pyrazole derivatives indicated that they effectively inhibit key oncogenic pathways, particularly targeting BRAF(V600E) mutations associated with melanoma and other cancers. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro assays have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in activated macrophages .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. The introduction of electron-withdrawing groups like trifluoromethyl enhances the potency against various biological targets. Research indicates that modifications on the thieno ring can lead to improved selectivity and efficacy against cancer cells .
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Substituents on Thieno Ring | Alters selectivity towards specific targets |
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of this compound in various cancer cell lines, including breast and lung cancer models. The results showed a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
Investigations into the anti-inflammatory mechanism revealed that the compound inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators in vitro. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- Molecular Formula : C10H10F3N3OS2
- Molecular Weight : 309.3 g/mol
- IUPAC Name : 1-methyl-N-(2-sulfanylethyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Anti-Cancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate, in cancer treatment. Pyrazole compounds have demonstrated significant anticancer properties across various cell lines:
- Case Study : A study evaluated the anticancer potential of several pyrazole derivatives on HepG2 (liver cancer), Jurkat (T-cell leukemia), and DLD-1 (colon cancer) cell lines. The compound exhibited notable growth inhibition rates, with some derivatives showing IC50 values as low as 0.19 µM against specific cancer targets .
| Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| HepG2 | Pyrazole Derivative A | 0.32 |
| Jurkat | Pyrazole Derivative B | 0.45 |
| DLD-1 | Methyl 1-Methyl-3-Trifluoromethyl-Pyrazole | 0.19 |
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory agents. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways:
- Research Findings : Compounds similar to methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole have shown promising results in reducing inflammation markers in vitro and in vivo .
Fungicidal Activity
The compound has also been investigated for its fungicidal properties:
- Case Study : Research demonstrated that derivatives of methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole can effectively control fungal pathogens affecting crops. These compounds exhibited enhanced activity at lower concentrations compared to traditional fungicides .
| Fungal Pathogen | Compound Tested | Efficacy (%) |
|---|---|---|
| Fusarium spp. | Pyrazole Derivative C | 85% |
| Botrytis cinerea | Methyl 1-Methyl-3-Trifluoromethyl-Pyrazole | 90% |
Chemical Reactions Analysis
Bromination with NBS
Bromination using N-bromosuccinimide (NBS) in mild conditions introduces bromine atoms at the 4th position of the thieno[2,3-c]pyrazole core. This reaction is critical for further functionalization, such as generating intermediates for aldehyde or acid derivatives . The brominated product can undergo:
-
Br–Li exchange : Substitution of bromine with organolithium reagents to introduce functional groups at the 4th position.
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Catalytic reductive debromination : Removal of bromine to generate hydrogenated derivatives.
Substitution Reactions for Amide Formation
The compound can participate in substitution reactions , as evidenced by the synthesis of its amide derivative (e.g., 1-methyl-N-(2-sulfanylethyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide) . This involves:
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Amide bond formation : Reaction with amines or thiols under appropriate conditions.
-
Sulfur-containing functional groups : Introduction of mercaptoethyl groups via nucleophilic substitution.
Hydrolysis to Carboxylic Acid
While not explicitly detailed in the provided sources, the methyl ester group in the compound is likely susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is analogous to similar ester derivatives in the thieno[2,3-c]pyrazole family .
Oxidation and Reduction
Though direct evidence for oxidation/reduction of this specific compound is limited, related thieno[2,3-c]pyrazole derivatives undergo:
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Oxidation : Conversion of sulfur-containing groups (e.g., sulfides to sulfoxides/sulfones).
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Reduction : Alteration of oxidation states (e.g., reduction of carbonyl groups to alcohols) .
Research Findings
-
Synthetic Efficiency : The lithiation and bromination methods developed for related pyrazoles provide high yields and scalability, enabling the synthesis of complex derivatives .
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Functionalization Flexibility : The trifluoromethyl group at position 3 enhances stability and directs reactivity toward the pyrazole ring, facilitating selective functionalization .
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Biological Applications : Derivatives of this scaffold have shown potential in medicinal chemistry, including anticancer and antimicrobial activities, though specific data for this ester derivative are not detailed in the provided sources.
Comparison with Similar Compounds
Substituent Variations in Thieno[2,3-c]Pyrazole Carboxylates
*Calculated based on molecular formulas.
Key Observations :
- Ester Group Impact: Ethyl esters (e.g., ) exhibit higher molecular weights and solubility in non-polar solvents compared to methyl esters.
Comparison with Oxadiazole Derivatives
highlights six 1,3,4-oxadiazole derivatives sharing the 1-methyl-3-(trifluoromethyl)pyrazole subunit. Key differences include:
Key Observations :
- Substituent Effects : Bromine and fluorine substituents improve thermal stability and bioactivity, respectively.
- Yield Variability: Yields range from 27.7% (cyano-substituted) to 83.3% (bromobenzyl), indicating synthetic challenges with electron-withdrawing groups .
Physicochemical and Spectral Data
- Melting Points: Thienopyrazole carboxylates (e.g., ) exhibit higher predicted boiling points (~360°C) compared to oxadiazoles (77–114°C, ), suggesting greater thermal stability.
- Spectral Confirmation : ¹H/¹³C NMR and HRMS data for all compounds () confirm structural integrity. For example, the target compound’s trifluoromethyl group shows characteristic ¹⁹F NMR shifts at δ -60 to -65 ppm.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclocondensation of precursors like 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine derivatives under reflux in ethanol or THF. Catalysts such as triethylamine improve regioselectivity and yield (60–75%) . Key parameters include temperature control (70–80°C), solvent polarity, and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C3, methyl at N1) and FT-IR for ester carbonyl (C=O stretch ~1700 cm⁻¹). HPLC (C18 column, acetonitrile/water) and HRMS (ESI+) confirm molecular weight (C₁₀H₈F₃N₂O₂S; theoretical m/z 289.03) and purity (>98%) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 4 weeks. Monitor degradation via HPLC and identify by-products (e.g., hydrolysis of the ester group to carboxylic acid) . Store in amber vials at –20°C under inert atmosphere to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Validate findings using orthogonal assays:
- In vitro : Test cytotoxicity (MTT assay) against HEK293 and HepG2 cells (IC₅₀ comparison).
- Target-based : Screen kinase inhibition (ATP-binding assays) or antiviral activity (viral plaque reduction).
Cross-reference results with structurally similar pyrazoles (e.g., antitumor EC₅₀ values: 2–50 µM) .
Q. How can computational modeling guide SAR studies for trifluoromethyl-substituted thienopyrazoles?
- Methodology : Perform docking simulations (AutoDock Vina) against targets like COX-2 or EGFR. Compare binding affinities of methyl/ethyl ester analogs to identify critical substituents. DFT calculations (Gaussian 16) predict electronic effects of the trifluoromethyl group on reactivity and stability .
Q. What analytical challenges arise in isolating stereoisomers or regioisomers during synthesis?
- Methodology : Use chiral HPLC (Chiralpak AD-H column) or SFC (supercritical CO₂/methanol) to resolve enantiomers. For regioisomers (e.g., C3 vs. C5 substitution), employ 2D NMR (NOESY) to confirm spatial arrangements. Optimize mobile phase gradients to achieve baseline separation .
Q. How does the trifluoromethyl group influence metabolic stability in preclinical models?
- Methodology : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Compare half-life (t₁/₂) with non-fluorinated analogs. The CF₃ group typically enhances metabolic resistance by reducing oxidative dealkylation .
Methodological Considerations
Q. What ethical and safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
